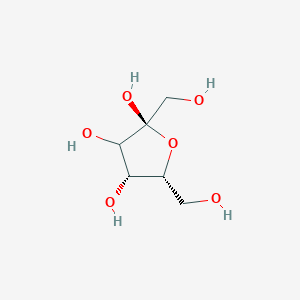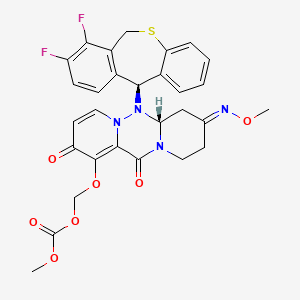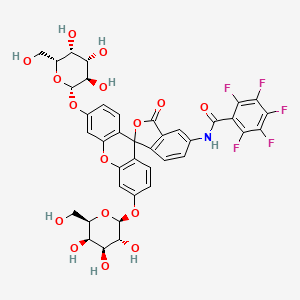
CB2R-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CB2R-IN-3 is a selective antagonist of the cannabinoid type 2 receptor (CB2R). It has a high affinity for human CB2R and specific selectivity over the cannabinoid type 1 receptor (CB1R) . This compound is often used in scientific research to study the role of CB2R in various physiological and pathological processes.
Chemical Reactions Analysis
CB2R-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
CB2R-IN-3 has a wide range of scientific research applications, including:
Mechanism of Action
CB2R-IN-3 exerts its effects by selectively binding to and inhibiting the activity of CB2R. This inhibition leads to the modulation of various signaling pathways, including the down-regulation of pro-inflammatory cytokines and the up-regulation of anti-inflammatory cytokines . The molecular targets of this compound include G-protein-coupled receptors and associated signaling molecules involved in inflammation and immune responses .
Comparison with Similar Compounds
CB2R-IN-3 is unique in its high selectivity for CB2R over CB1R, which minimizes the psychoactive effects associated with CB1R activation. Similar compounds include:
JWH133: A CB2R-selective agonist with anti-inflammatory and anti-cancer properties.
AM1241: Another CB2R-selective agonist known for its analgesic and anti-inflammatory effects.
These compounds share similar therapeutic potential but differ in their specific mechanisms of action and selectivity profiles.
Properties
Molecular Formula |
C27H42N2O |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
N-(1-adamantyl)-5-pentyl-2-(pentylamino)benzamide |
InChI |
InChI=1S/C27H42N2O/c1-3-5-7-9-20-10-11-25(28-12-8-6-4-2)24(16-20)26(30)29-27-17-21-13-22(18-27)15-23(14-21)19-27/h10-11,16,21-23,28H,3-9,12-15,17-19H2,1-2H3,(H,29,30) |
InChI Key |
IWSAHCNAMZYEBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(C=C1)NCCCCC)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12401973.png)

![N'-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine](/img/structure/B12401977.png)





